2-Metilbenzofurano

Descripción general

Descripción

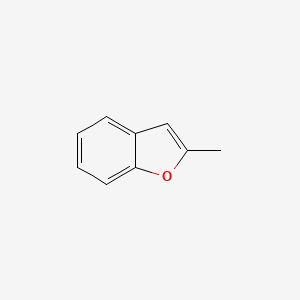

2-Methylbenzofuran, also known as 2-Methyl-1-benzofuran or 2-Methylbenzo[b]furan, is an organic compound with the molecular formula C9H8O. It is a derivative of benzofuran, characterized by a methyl group attached to the second position of the benzofuran ring. This compound is known for its unique structural features and diverse biological activities, making it a subject of interest in various fields of scientific research .

Aplicaciones Científicas De Investigación

2-Methylbenzofuran has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 2-Methylbenzofuran is used as a reactant to synthesize various derivatives, including enol derivatives via catalytic oxidation .

Biology and Medicine: In biology and medicine, benzofuran derivatives, including 2-Methylbenzofuran, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents for diseases like cancer and hepatitis C .

Industry: In the industrial sector, 2-Methylbenzofuran is used in the synthesis of pharmaceuticals and other chemical products due to its versatile reactivity and biological activities .

Mecanismo De Acción

Target of Action

2-Methylbenzofuran, like other benzofuran derivatives, has been found to exhibit a wide range of biological activities Benzofuran derivatives have been reported to interact with various targets, including cancer cells and microbes .

Mode of Action

For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect a variety of biochemical pathways related to these processes.

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives can be improved through various synthetic pathways .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, some benzofuran derivatives have shown significant inhibitory effects against various types of cancer cells .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of substituents on the benzofuran ring .

Análisis Bioquímico

Biochemical Properties

It has been reported that benzofuran compounds can undergo catalytic oxidation by hydrogen peroxide, a process that is catalyzed by Mn(III) porphyrins . This suggests that 2-Methylbenzofuran may interact with enzymes and other biomolecules in similar biochemical reactions.

Cellular Effects

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that 2-Methylbenzofuran may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its structural similarity to other benzofuran compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It has been reported that benzofuran compounds can undergo catalytic oxidation, suggesting that 2-Methylbenzofuran may interact with enzymes or cofactors in similar metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylbenzofuran can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans .

Industrial Production Methods: Industrial production of 2-Methylbenzofuran typically involves the catalytic oxidation of benzofuran derivatives. For example, 2-Methylbenzofuran can be synthesized via catalytic oxidation using hydrogen peroxide . This method is advantageous due to its high yield and fewer side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Halogenation and hydroxylation are common substitution reactions, often involving reagents like halogens or hydroxyl groups.

Major Products: The major products formed from these reactions include enol derivatives, halogenated benzofurans, and hydroxylated benzofurans .

Comparación Con Compuestos Similares

3-Methylbenzofuran: Similar to 2-Methylbenzofuran but with the methyl group attached to the third position.

2,3-Benzofuran: A benzofuran derivative with additional substituents at the second and third positions.

Dibenzofuran: A more complex structure with two benzofuran rings fused together.

Uniqueness: 2-Methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and biological activity, making it a valuable compound in various research applications .

Propiedades

IUPAC Name |

2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGPVUAOTCNZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863353 | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt phenolic aroma | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.057 | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4265-25-2, 25586-38-3 | |

| Record name | 2-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3183BZ3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of 2-Methylbenzofuran?

A1: The molecular formula of 2-Methylbenzofuran is C9H8O, and its molecular weight is 132.16 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize 2-Methylbenzofuran?

A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Infrared (IR) spectroscopy [], and Mass Spectrometry (MS) [] to elucidate the structure of 2-Methylbenzofuran and its derivatives.

Q3: What are some efficient synthetic routes to 2-Methylbenzofuran derivatives?

A3: Several approaches are described in the literature, including:

- Cyclization of substituted phenols with α-(methylthio)acetone: This method utilizes Friedel-Crafts reaction conditions and allows for the introduction of various substituents on the benzofuran ring. [, , ]

- Direct synthesis from calcium carbide and salicylaldehyde p-tosylhydrazones: This novel methodology offers a readily available acetylene source and simplifies the synthetic procedure. []

- Claisen rearrangement of 2-phenylsulfinyl-2-propenyl phenyl ethers: This approach provides access to functionalized phenols that can be further elaborated to 2-Methylbenzofuran derivatives. []

Q4: Can 2-Methylbenzofuran undergo the Diels-Alder reaction?

A4: While 2-Methylbenzofuran itself is stable towards singlet oxygen [], its vinyl derivatives readily undergo [, ]-cycloaddition with singlet oxygen, forming 1,4-endoperoxides. This highlights the impact of substituents on the reactivity of the benzofuran core. []

Q5: How can 2-Methylbenzofuran be converted to salicylaldehyde?

A5: A convenient method involves ozonolysis of 2-Methylbenzofuran in dichloromethane at low temperature followed by alkaline hydrolysis. []

Q6: Are there examples of zeolite-catalyzed reactions involving 2-Methylbenzofuran?

A6: Yes, researchers have investigated the acylation of 2-Methylbenzofuran with acetic anhydride using Y zeolites in a fixed bed reactor. The reaction exhibits high selectivity towards 3-acetyl-2-methylbenzofuran, demonstrating the potential for zeolite catalysts in benzofuran functionalization. []

Q7: How does the reactivity of 2-Methylbenzofuran compare to benzofuran in zeolite-catalyzed acylations?

A7: Studies indicate that 2-Methylbenzofuran is significantly more reactive than benzofuran in zeolite-catalyzed acylations, with the 3-position being particularly susceptible to electrophilic attack. This difference is attributed to electronic effects and steric factors imposed by the methyl substituent. []

Q8: What is known about the environmental occurrence and fate of 2-Methylbenzofuran?

A8: 2-Methylbenzofuran has been identified as a significant component in the process waters generated during the hydrothermal carbonization of biomass, particularly from wheat straw feedstocks. [] This finding raises concerns about its potential release and impact on aquatic ecosystems.

Q9: Has the sorption behavior of 2-Methylbenzofuran in soil environments been studied?

A9: Yes, research suggests that the sorption of 2-Methylbenzofuran to soil is primarily governed by non-specific interactions with soil organic carbon. [, ] Understanding these sorption processes is crucial for predicting its mobility and potential for groundwater contamination.

Q10: Are there any reported biological activities associated with 2-Methylbenzofuran derivatives?

A10: Research indicates that certain 2-Methylbenzofuran derivatives exhibit antibacterial activity. For instance, 2-Methyl-3-nitrobenzofuran and its analogs display bacteriostatic properties, with a spectrum of activity similar to nitrofurazone. []

Q11: Have 2-Methylbenzofuran derivatives been explored as potential antifungal agents?

A11: Yes, studies have investigated the synthesis and antifungal activity of 2-amino and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles. While these compounds demonstrated only marginal activity against Aspergillus fumigatus and Aspergillus niger, they provide valuable insights for further structural optimization. []

Q12: Are there any 2-Methylbenzofuran derivatives under development for treating Type 2 diabetes?

A12: Yes, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide has emerged as a clinical candidate for Type 2 diabetes. It acts as a “partial activator” of glucokinase, a key enzyme involved in glucose homeostasis. This approach aims to achieve therapeutic efficacy while minimizing the risk of hypoglycemia. []

Q13: Have computational methods been employed to study reactions involving 2-Methylbenzofuran?

A13: Yes, computational studies have provided valuable insights into the mechanism of ruthenium NHC-catalyzed asymmetric hydrogenation of 2-Methylbenzofuran. These studies revealed the importance of a chiral pocket formed by the catalyst, which selectively interacts with the substrate, influencing enantioselectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.